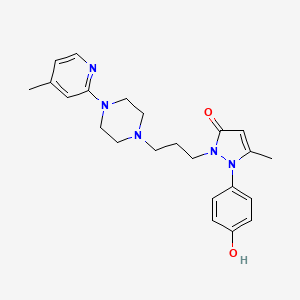
5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then treated with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated systems can enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new drugs. Its triazole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.
Medicine
In medicine, derivatives of this compound have been investigated for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its full therapeutic potential.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of 5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
5-amino-1,2,4-triazole:
2-phenyl-1,2,4-triazole: Lacks the amino group but shares the phenyl and triazole structure.
Uniqueness
5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both an amino group and a phenyl ring, which confer distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields.
Eigenschaften
CAS-Nummer |
29472-94-4 |
|---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
5-amino-2-phenyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C8H8N4O/c9-7-10-8(13)12(11-7)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,13) |
InChI-Schlüssel |
UEWQTRNYJJIPSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)
![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)
![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)


![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)








